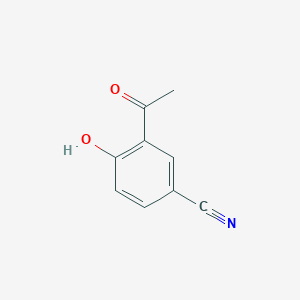

2-Acetyl-4-cyanophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZUUVJFZOGAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490817 | |

| Record name | 3-Acetyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35794-84-4 | |

| Record name | 3-Acetyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-cyanophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Acetyl-4-cyanophenol (CAS No: 35794-84-4), a versatile intermediate in organic synthesis. Also known as 3-acetyl-4-hydroxybenzonitrile, this compound serves as a valuable building block, particularly in the field of medicinal chemistry for the development of novel therapeutics. This document consolidates critical data on its physicochemical characteristics, spectroscopic profile, and reactivity, offering a foundational resource for researchers engaged in drug discovery and chemical synthesis.

Introduction and Nomenclature

This compound is a substituted aromatic compound featuring a phenol, an acetyl group, and a nitrile moiety. This unique combination of functional groups imparts a distinct reactivity profile, making it a desirable precursor for the synthesis of more complex molecular architectures. Its systematic IUPAC name is 3-acetyl-4-hydroxybenzonitrile. The strategic positioning of the acetyl and hydroxyl groups ortho to each other allows for intramolecular hydrogen bonding and offers specific regioselectivity in further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 35794-84-4 | [1] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 103 °C | [3] |

| Boiling Point | 313.5 ± 32.0 °C (Predicted) | [3] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.04 ± 0.18 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. | [3] |

| Storage | Store at room temperature in an inert atmosphere. | [3] |

Synthesis and Purification

The primary and most established method for the synthesis of this compound is the Fries rearrangement of 4-cyanophenyl acetate. This reaction involves the Lewis acid-catalyzed intramolecular acyl migration of the acetyl group from the phenolic ester to the aromatic ring.[3]

The Fries Rearrangement: Mechanism and Rationale

The Fries rearrangement is an effective method for the preparation of hydroxyaryl ketones.[4] The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium ion intermediate.[5] The highly electrophilic acylium ion then undergoes an electrophilic aromatic substitution onto the electron-rich phenol ring.

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (above 160°C) generally favor the formation of the ortho-isomer, which is the desired product in this case.[5] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst.[3] Conversely, lower temperatures favor the para-isomer. The choice of solvent also plays a role, with non-polar solvents tending to favor ortho-substitution.[3]

Experimental Protocol: Synthesis via Fries Rearrangement

The following is a generalized, self-validating protocol for the synthesis of this compound based on established literature procedures.[3]

Materials:

-

4-Cyanophenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Ice

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, a mixture of 4-cyanophenyl acetate and anhydrous aluminum chloride is prepared. Causality: Aluminum chloride acts as the Lewis acid catalyst essential for the acyl migration.

-

Heating: The reaction mixture is heated to 180-185 °C for approximately 2-3 hours.[3] Causality: High temperature favors the formation of the thermodynamically more stable ortho-isomer (this compound).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by the slow addition of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry), comparing the obtained data with reference values.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The acetyl protons will appear as a singlet, and the phenolic proton will be a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

A sharp C≡N stretching band for the nitrile group.

-

A strong C=O stretching band for the acetyl carbonyl group.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) is expected at m/z 161.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate in the synthesis of bioactive molecules.[5]

Role as a Pharmaceutical Intermediate

Hydroxyaryl ketones are important intermediates in the synthesis of numerous pharmaceuticals.[3] The structural motif of this compound is particularly relevant in the design of kinase inhibitors. The phenol and acetyl groups can participate in hydrogen bonding interactions with the hinge region of kinase active sites, a common feature in many kinase inhibitor scaffolds. The nitrile group can serve as a handle for further functionalization or as a hydrogen bond acceptor.

Safety and Handling

This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Fries rearrangement and its unique combination of reactive functional groups make it an attractive starting material for the construction of complex molecular architectures, including potential kinase inhibitors. This technical guide provides a solid foundation of its chemical properties for researchers and drug development professionals, enabling its effective and safe utilization in the laboratory.

References

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.

- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?

- PubChem. (n.d.). 3-Acetyl-4-hydroxybenzonitrile.

- Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram.

- PubChem. (n.d.). 3-Acetyl-4-hydroxybenzonitrile.

Sources

- 1. youtube.com [youtube.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Scientist's Guide to Structure Elucidation: A Case Study of 2-Acetyl-4-cyanophenol

This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of 2-Acetyl-4-cyanophenol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a detailed narrative on the scientific rationale behind each experimental choice. We will explore the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the molecular structure of this compound.

Introduction: The Significance of this compound

This compound, also known by its IUPAC name 3-acetyl-4-hydroxybenzonitrile, is a substituted phenol containing both an acetyl and a nitrile functional group.[1] This unique combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl and nitrile), and an aromatic scaffold makes it an attractive starting material for the synthesis of more complex molecules with potential pharmaceutical applications. Its structure suggests possibilities for derivatization at the phenolic hydroxyl, the acetyl group, or the aromatic ring, opening avenues for the creation of diverse chemical libraries.

The unequivocal confirmation of its structure is paramount before its use in any synthetic protocol. This guide will detail the logical workflow for its structure elucidation, starting from its synthesis.

Synthesis and Purification: The Fries Rearrangement

A common and efficient method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[2] This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[3] In the case of this compound, the starting material is 4-cyanophenyl acetate.

The reaction proceeds via an acyl-enzyme intermediate, and the regioselectivity (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent.[2] For the synthesis of this compound, the acetyl group migrates to the position ortho to the hydroxyl group.

Experimental Protocol: Synthesis via Fries Rearrangement

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenyl acetate (1 equivalent).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in stoichiometric amounts.[4]

-

Reaction Conditions: Heat the reaction mixture to a temperature that favors the ortho-rearrangement. This typically requires higher temperatures compared to the para-directing conditions.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction is quenched by carefully adding ice-cold dilute hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Elucidation of the Structure

The purified product is then subjected to a battery of spectroscopic techniques to confirm its molecular structure. The following sections detail the expected data and their interpretation.

Disclaimer: The following spectral data are predicted based on known chemical shift values, fragmentation patterns, and vibrational frequencies of similar compounds and functional groups. They are presented for educational purposes to illustrate the process of structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in identifying its structural components.

Expected Data:

| m/z (charge-to-mass ratio) | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 118 | [M - COCH₃]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 161, corresponding to the molecular weight of this compound (C₉H₇NO₂). A prominent fragment at m/z 146 would result from the loss of a methyl group (•CH₃) from the acetyl moiety, a common fragmentation pathway for methyl ketones.[5] Another significant peak at m/z 118 would correspond to the loss of the entire acetyl group (•COCH₃), leading to the formation of a 4-hydroxybenzonitrile radical cation.

Sources

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. AIST:SDBS Help [sdbs.db.aist.go.jp]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

Introduction: A Multifunctional Synthetic Intermediate

An In-Depth Technical Guide to 2-Acetyl-4-cyanophenol (CAS: 35794-84-4) for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its synthesis, mechanistic underpinnings, and strategic application as a versatile building block in modern organic synthesis.

This compound, also known as 3-acetyl-4-hydroxybenzonitrile, is a highly functionalized aromatic compound.[1][2] Its structure is characterized by three key functional groups strategically positioned on a benzene ring: a hydroxyl group, an acetyl (ketone) group, and a nitrile (cyano) group. This unique arrangement makes it a valuable intermediate for constructing more complex molecular architectures. Phenolic compounds are recurring and significant scaffolds in a vast number of FDA-approved pharmaceuticals, highlighting the importance of intermediates like this in drug discovery pipelines.[3][4][5][6]

The hydroxyl group provides a handle for etherification or esterification, the ketone is amenable to a wide range of C-C and C-N bond-forming reactions, and the nitrile can be hydrolyzed, reduced, or converted into various nitrogen-containing heterocycles. This trifecta of reactivity allows for divergent synthetic strategies, making it a powerful tool for building libraries of novel compounds for biological screening.

Physicochemical Properties

A summary of the core properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 35794-84-4 | [1][7] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1][7] |

| Melting Point | 103 °C | |

| Boiling Point | 313.5±32.0 °C (Predicted) | [8] |

| Appearance | Off-white to brown crystalline powder | [9] |

| Synonyms | 3-acetyl-4-hydroxybenzonitrile, 5-Cyano-2-hydroxyacetophenone | [1][2] |

Synthesis and Mechanistic Insight: The Fries Rearrangement

The most direct and industrially relevant pathway for synthesizing hydroxyarylketones is the Fries Rearrangement .[10] This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[11][12] For this compound, the logical precursor is 4-cyanophenyl acetate.

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the ester.[12] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[12]

Caption: Mechanism of the Fries Rearrangement for synthesizing this compound.

Causality of Regioselectivity

The key to a successful synthesis is controlling the regioselectivity to favor the desired ortho-acylated product over the para-acylated byproduct. The choice of reaction conditions is paramount:

-

Temperature: Higher reaction temperatures favor the formation of the ortho product. This is because the ortho-substituted intermediate can form a more stable bidentate chelate complex with the aluminum catalyst, representing the thermodynamically controlled product.[11]

-

Solvent: Non-polar solvents also promote the formation of the ortho product. In contrast, polar solvents can solvate the intermediates, favoring the kinetically controlled para product.[11][12]

Therefore, to maximize the yield of this compound, the Fries rearrangement should be conducted at elevated temperatures in a non-polar solvent.

Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile scaffold for generating diverse molecular entities. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. Phenolic structures are foundational to many areas of medicinal chemistry, from antibiotics to anesthetics.[4][5]

Caption: Potential synthetic pathways originating from this compound.

-

Derivatization of the Phenolic Hydroxyl: The acidic proton allows for easy synthesis of ethers and esters, which can modulate the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity—critical parameters in drug design.

-

Transformations of the Acetyl Group: The ketone is a prime site for reactions like aldol condensations to form chalcones (known for diverse biological activities), reductive amination to introduce amine functionalities, or cyclization reactions with reagents like hydrazine to form pyrazole rings.[13]

-

Modification of the Cyano Group: The nitrile is a versatile precursor. It can be reduced to a primary amine, providing a key attachment point for further elaboration. Alternatively, it can be hydrolyzed to a carboxylic acid or undergo cycloaddition reactions (e.g., with sodium azide) to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

Experimental Methodologies

The following protocols provide a validated framework for the synthesis and characterization of this compound.

Workflow Overview

Caption: Experimental workflow for synthesis and quality control.

Protocol 1: Synthesis via Fries Rearrangement

This protocol is designed to favor the ortho-acylation product.

-

Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to a suitable anhydrous non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Addition of Substrate: Slowly add 4-cyanophenyl acetate (1.0 equivalent) to the stirred suspension. The addition may be exothermic; maintain control with an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a crystalline solid.

Protocol 2: Spectroscopic Characterization and Quality Control

Confirming the identity and purity of the final compound is critical.[14] A combination of spectroscopic methods should be employed.[15][16]

| Technique | Expected Result | Rationale |

| ¹H NMR | - Sharp singlet (~2.6 ppm, 3H) - Aromatic signals (7.0-8.2 ppm, 3H) - Broad singlet (>10 ppm, 1H, D₂O exchangeable) | Corresponds to the acetyl methyl protons, the three aromatic protons, and the acidic phenolic proton, respectively. |

| ¹³C NMR | - Signal ~200 ppm - Signal ~118 ppm - Signal ~160 ppm - Aromatic signals (110-140 ppm) | Characteristic shifts for the ketone carbonyl, nitrile carbon, carbon bearing the hydroxyl group, and other aromatic carbons. |

| IR Spectroscopy | - Broadband ~3200-3400 cm⁻¹ - Sharp band ~2230 cm⁻¹ - Strong band ~1650 cm⁻¹ | Indicates the O-H stretch of the phenol, the C≡N stretch of the nitrile, and the C=O stretch of the ketone, respectively.[17] |

| Mass Spec (MS) | [M+H]⁺ at m/z = 162.05 | Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental formula. |

Safety and Handling

While comprehensive toxicity data is not available, this compound should be handled with standard laboratory precautions.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[8]

Conclusion

This compound is more than a catalog chemical; it is a strategic intermediate for advanced chemical synthesis. A thorough understanding of its synthesis via the Fries rearrangement, particularly the factors governing regioselectivity, allows for its efficient production. Its multifunctional nature provides a robust platform for the development of novel compounds, making it a highly valuable asset for researchers in medicinal chemistry and drug discovery.

References

- Wikipedia. Fries rearrangement. [Link]

- Organic Chemistry Portal. Fries Rearrangement. [Link]

- BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

- MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

- Patsnap Eureka. Method for preparing 2-cyanophenol. [Link]

- ResearchGate. Relevance of phenols in medicinal chemistry, their synthesis and our.... [Link]

- PubChem. 4-Cyanophenol | C7H5NO | CID 13019. [Link]

- NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

- Pearson. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- RSC Education.

- Pearson. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep. [Link]

- ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

- National Institutes of Health.

- National Institutes of Health.

- ChemBK. 4-Cyanophenol. [Link]

- GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

- PubMed Central. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Google Patents. CN1442404A - Method of preparing p-cyanophenol like compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:35794-84-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Page loading... [guidechem.com]

- 8. 35794-84-4 | CAS DataBase [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. lehigh.edu [lehigh.edu]

- 15. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-4-cyanophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Acetyl-4-cyanophenol

This compound, also known as 3-acetyl-4-hydroxybenzonitrile, is a valuable substituted phenolic compound. Its structural motif, featuring a reactive acetyl group, a hydroxyl functionality, and a cyano group, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. This strategic positioning of functional groups allows for selective chemical transformations, rendering it a key building block in the development of pharmaceutical agents and other specialty chemicals. The hydroxyl and acetyl groups can participate in various condensation and substitution reactions, while the cyano group can be hydrolyzed, reduced, or converted to other nitrogen-containing heterocycles. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles and offering detailed, field-proven experimental protocols.

Strategic Synthesis via Fries Rearrangement

The most direct and widely employed method for the synthesis of this compound is the Fries rearrangement of 4-cyanophenyl acetate.[1][2] This reaction, named after German chemist Karl Theophil Fries, is a classic organic transformation that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[3][4] The reaction is highly valuable for the synthesis of hydroxyarylketones, which are important intermediates for several pharmaceuticals.[4]

The choice of the Fries rearrangement is strategic. Direct Friedel-Crafts acylation of 4-cyanophenol is a possible alternative; however, phenols can react on the hydroxyl group to form esters under Friedel-Crafts conditions, reducing the yield of the desired C-acylated product.[4] The Fries rearrangement circumvents this by first protecting the hydroxyl group as an ester and then inducing the migration of the acyl group to the aromatic ring.

The Underlying Mechanism: An Intramolecular Electrophilic Aromatic Substitution

The Fries rearrangement proceeds via a complex mechanism that is generally accepted to involve an initial coordination of the Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester.[5][6] This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium ion intermediate. This highly electrophilic species then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[4]

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is notably dependent on the reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. In the case of 4-cyanophenyl acetate, the para position is blocked by the cyano group, thus directing the acetyl group to the ortho position to exclusively yield this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from the preparation of the requisite 4-cyanophenyl acetate.

Part 1: Synthesis of 4-Cyanophenyl Acetate

The initial step involves the esterification of 4-cyanophenol with acetic anhydride. This reaction proceeds readily in the presence of a catalytic amount of acid or base, or simply by heating the reactants.

Materials:

-

4-Cyanophenol

-

Acetic anhydride

-

Pyridine (optional, as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

-

To a solution of 4-cyanophenol (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 equivalents).

-

Optionally, a catalytic amount of pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-cyanophenyl acetate as a solid. This product is often of sufficient purity to be used directly in the next step.

Part 2: Fries Rearrangement of 4-Cyanophenyl Acetate to this compound

This is the core transformation, yielding the target molecule. Strict anhydrous conditions are crucial for the success of this reaction due to the moisture-sensitivity of the aluminum chloride catalyst.

Materials:

-

4-Cyanophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent, optional)

-

Ice bath

-

Hydrochloric acid (1 M)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Step-by-Step Protocol:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (2.5 equivalents).

-

If using a solvent, add dry nitrobenzene to the flask and cool the suspension in an ice bath.

-

Slowly add 4-cyanophenyl acetate (1 equivalent) to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 180-185°C for 2 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography to obtain a solid with a melting point of approximately 103°C.[7]

Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Cyanophenol | C₇H₅NO | 119.12 | 112-114 |

| 4-Cyanophenyl acetate | C₉H₇NO₂ | 161.16 | 78-81 |

| This compound | C₉H₇NO₂ | 161.16 | 103 |

Visualization of the Synthetic Pathway

Caption: Synthetic route to this compound via esterification and Fries rearrangement.

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient synthetic route to this compound utilizing the Fries rearrangement. The provided protocols are designed to be robust and reproducible for researchers in drug discovery and chemical synthesis. The strategic choice of this synthetic pathway highlights the importance of understanding reaction mechanisms and the influence of reaction conditions on product outcomes. As a versatile intermediate, this compound will continue to be a valuable building block for the synthesis of novel bioactive compounds and advanced materials. Further research may focus on developing greener and more atom-economical synthetic methods, potentially exploring catalytic, solvent-free, or microwave-assisted Fries rearrangement conditions.

References

- Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea.

- Organic Syntheses. Cyanic acid, phenyl ester. [Link]

- Organic Chemistry Portal. Fries Rearrangement. [Link]

- PubChem. 3-Acetyl-4-hydroxybenzonitrile. [Link]

- Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

- Scribd. Fries Rearrangement. [Link]

- Hugo Gottlieb, Vadim Kotlyar, and Abraham Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry 1997 62 (21), 7512-7515.

- K.D. Mansour & L.S. Abd. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 2024, 7(5), 565-575.

- PubChem. 4'-Cyanoacetophenone. [Link]

- SpectraBase. 2-Hydroxy-acetophenone - Optional[1H NMR] - Chemical Shifts. [Link]

- University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.

- Human Metabolome Database. Showing metabocard for 2',5'-Dihydroxyacetophenone (HMDB0032629). [Link]

- Universal Print.

- Wiley-VCH.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 3. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum [chemicalbook.com]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Acetyl-4-cyanophenol (C₉H₇NO₂) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

2-Acetyl-4-cyanophenol, also known by its IUPAC name 3-acetyl-4-hydroxybenzonitrile, is a multifunctional aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a phenol, a ketone, and a nitrile—renders it a versatile and highly valuable building block for the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on empowering researchers to leverage its potential in their work. The molecule's utility as an intermediate has been demonstrated in the synthesis of novel kinase inhibitors and anti-leishmanial agents, highlighting its relevance in developing new therapeutic entities.[1][2]

I. Core Molecular & Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

| Property | Value | Source |

| CAS Number | 35794-84-4 | [PubChem CID 12332832] |

| Molecular Formula | C₉H₇NO₂ | [PubChem CID 12332832] |

| Molecular Weight | 161.16 g/mol | [PubChem CID 12332832] |

| Melting Point | ~103 °C | [Sigma-Aldrich] |

| Boiling Point | ~313.5 °C at 760 mmHg | [Sigma-Aldrich] |

| IUPAC Name | 3-acetyl-4-hydroxybenzonitrile | [PubChem CID 12332832] |

| Synonyms | This compound, 5-cyano-2-hydroxyacetophenone | [PubChem CID 12332832] |

| Appearance | Solid | [Sigma-Aldrich] |

II. Synthesis: The Fries Rearrangement Pathway

The primary and most established route for the synthesis of this compound is the Fries rearrangement of 4-cyanophenyl acetate.[1][2] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The reaction is ortho- and para-selective, and reaction conditions can be tuned to favor the desired ortho-acetyl product.[4]

digraph "Fries_Rearrangement_Synthesis" {

graph [fontname="Arial", splines=ortho, nodesep=0.8];

node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", color="#34A853"];

}

Chemical structure for NMR assignment.

¹H NMR (Proton NMR) Data: [5]

-

δ 12.69 (s, 1H, -OH): The downfield chemical shift and singlet nature are characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen.

-

δ 8.08 (d, 1H, J = 2.0Hz, Ar-H): This doublet corresponds to the aromatic proton ortho to the acetyl group and meta to the cyano group.

-

δ 7.71 (dd, 1H, J = 8.6Hz, 2.0 Hz, Ar-H): This doublet of doublets represents the aromatic proton meta to both the acetyl and hydroxyl groups.

-

δ 7.07 (d, 1H, J = 8.6Hz, Ar-H): This doublet is assigned to the aromatic proton ortho to the hydroxyl group.

-

δ 2.68 (s, 3H, -CH₃): This singlet corresponds to the three protons of the acetyl methyl group.

¹³C NMR (Carbon NMR) Data (Partial): [5]

-

δ 203.50: Carbonyl carbon of the acetyl group.

-

δ 165.35: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ 138.67, 135.71: Aromatic carbons (CH).

-

δ 119.96: Aromatic carbon attached to the acetyl group.

-

Note: Additional aromatic and nitrile carbon signals would be expected.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Expected IR Peaks:

-

~3200-3000 cm⁻¹ (broad): O-H stretch of the phenol, broadened due to intramolecular hydrogen bonding.

-

~2230-2210 cm⁻¹ (sharp): C≡N stretch of the nitrile group.

-

~1650-1630 cm⁻¹ (strong): C=O stretch of the aryl ketone, shifted to a lower wavenumber due to conjugation and intramolecular hydrogen bonding.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Expected Mass Spectrometry Fragmentation (EI):

-

Molecular Ion (M⁺): Expected at m/z = 161.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment at m/z = 146.

-

[M-43]⁺: Loss of an acetyl radical (•COCH₃), resulting in a fragment at m/z = 118.

IV. Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a chemical intermediate. The three distinct functional groups offer orthogonal handles for sequential chemical modifications.

Key reactive sites on the this compound scaffold.

Case Study: Intermediate in Sphingosine Kinase 2 (SphK2) Inhibitors

Research into novel inhibitors for Sphingosine Kinase 2 (SphK2), a target for inflammatory diseases and cancer, has utilized this compound as a key starting material.[1] In a reported synthetic scheme, the phenolic hydroxyl group is first functionalized via a nucleophilic substitution (O-alkylation). Subsequently, the acetyl group is modified through a Wittig reaction, and the nitrile group is converted into an amidoxime, which then forms part of an oxadiazole ring.[1] This step-wise modification demonstrates the molecule's utility in building complex heterocyclic structures central to modern medicinal chemistry.

Role as a "Protein Degrader Building Block"

Commercial suppliers often categorize this compound as a "Protein Degrader Building Block". This classification strongly implies its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The structure of this compound is well-suited for this application. The phenolic hydroxyl group provides a convenient attachment point for a linker, which is a central component of any PROTAC. The rest of the molecule can be elaborated to form the "warhead" that binds to the protein of interest. For example, the acetyl and cyano groups can be transformed into more complex functionalities designed to fit into the binding pocket of a target protein, such as a kinase or a bromodomain.

V. Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

VI. Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its established synthesis via the Fries rearrangement and the orthogonal reactivity of its three functional groups provide a robust platform for the creation of diverse and complex molecules. Its documented use in the synthesis of kinase inhibitors and its potential as a scaffold for PROTACs underscore its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the quest for novel therapeutics.

References

- Roberts, B. P. (n.d.). Sulfur-containing Radicals: From EPR Spectroscopic Studies to Synthetic Methodology. UCL Discovery.

- Kharel, Y., et al. (2021). Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 3-acetyl-4-hydroxybenzonitrile. National Center for Biotechnology Information.

- US Patent US5236935A. (1993). Benzopyran derivatives and processes for the preparation thereof. Google Patents.

- Barlow, J. W., et al. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. RSC Advances.

- Heidelberg University. (n.d.). Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement. Ruprecht-Karls-Universität Heidelberg.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Machinery. (n.d.). Synthesis and Evaluation of Novel Chromanone and ....

- Wikipedia. (n.d.). Fries rearrangement.

- ResearchGate. (n.d.). SYNTHESIS OF 6-(4-SUBSTITUTED THIAZOL-2-YL....

- Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References.

- J-Stage. (2013). Electrochemistry.

Sources

- 1. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secure Verification [machinery.mas.bg.ac.rs]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the NMR Analysis of 2-Acetyl-4-cyanophenol

This guide provides a comprehensive technical analysis of 2-Acetyl-4-cyanophenol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of one-dimensional and two-dimensional NMR techniques for the complete structural elucidation of this molecule. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction

This compound (C₉H₇NO₂) is a substituted aromatic compound featuring an acetyl group, a hydroxyl group, and a cyano group on a benzene ring.[1][2][3] The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity, making its unambiguous structural confirmation paramount. NMR spectroscopy stands as the most powerful technique for the definitive assignment of its molecular structure in solution. This guide will provide a detailed, predicted analysis of the ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra of this compound.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: IUPAC Numbering of this compound.

Part 1: One-Dimensional NMR Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~10.5 | Singlet (broad) | - | 1H |

| H-3 | ~8.15 | Doublet | ~2.5 | 1H |

| H-5 | ~7.90 | Doublet of Doublets | ~8.8, 2.5 | 1H |

| H-6 | ~7.10 | Doublet | ~8.8 | 1H |

| -CH₃ | ~2.60 | Singlet | - | 3H |

Interpretation and Rationale:

-

-OH Proton (~10.5 ppm): The phenolic proton is expected to be significantly deshielded due to the anisotropic effect of the benzene ring and potential hydrogen bonding. Its signal is often broad and its chemical shift can be concentration-dependent.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-3 is ortho to the electron-withdrawing acetyl group and meta to the hydroxyl group, leading to a downfield shift. It appears as a doublet due to coupling with H-5 (meta-coupling, ³J ≈ 2.5 Hz).

-

H-5 is ortho to the electron-withdrawing cyano group and meta to the acetyl group. It will be deshielded and appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, ³J ≈ 8.8 Hz) and H-3 (meta-coupling, ⁴J ≈ 2.5 Hz).

-

H-6 is ortho to the electron-donating hydroxyl group, which shields it relative to the other aromatic protons. It will appear as a doublet due to coupling with H-5 (ortho-coupling, ³J ≈ 8.8 Hz).

-

-

-CH₃ Protons (~2.60 ppm): The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them. They appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[1][4][5]

Predicted ¹³C NMR and DEPT Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Carbon Type |

| C=O (C7) | ~198 | No Signal | No Signal | Quaternary |

| C1 | ~162 | No Signal | No Signal | Quaternary |

| C5 | ~134 | Positive | Positive | CH |

| C3 | ~132 | Positive | Positive | CH |

| C2 | ~120 | No Signal | No Signal | Quaternary |

| C-CN (C9) | ~118 | No Signal | No Signal | Quaternary |

| C6 | ~116 | Positive | Positive | CH |

| C4 | ~105 | No Signal | No Signal | Quaternary |

| -CH₃ (C8) | ~26 | No Signal | Positive | CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C7, ~198 ppm): The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield.

-

Aromatic Carbons:

-

C1 (~162 ppm): This carbon is attached to the electronegative hydroxyl group, causing a strong downfield shift.

-

C5 and C3 (~134 and ~132 ppm): These methine carbons are deshielded by the adjacent electron-withdrawing groups.

-

C2 (~120 ppm): This quaternary carbon is attached to the acetyl group.

-

C6 (~116 ppm): This methine carbon is shielded by the ortho hydroxyl group.

-

C4 (~105 ppm): This quaternary carbon is attached to the cyano group.

-

-

Nitrile Carbon (C9, ~118 ppm): The carbon of the cyano group typically appears in this region.

-

Methyl Carbon (C8, ~26 ppm): The acetyl methyl carbon is found in the typical upfield region for sp³ hybridized carbons.

-

DEPT Analysis:

Part 2: Two-Dimensional NMR Analysis

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8][9][10][11] Cross-peaks appear between the signals of coupled protons.

Predicted COSY Correlations:

-

A strong cross-peak between H-5 and H-6 , confirming their ortho relationship.

-

A weaker cross-peak between H-5 and H-3 , confirming their meta relationship.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[12][13][14]

Predicted HSQC Correlations:

-

H-3 (~8.15 ppm) will show a cross-peak with C3 (~132 ppm) .

-

H-5 (~7.90 ppm) will show a cross-peak with C5 (~134 ppm) .

-

H-6 (~7.10 ppm) will show a cross-peak with C6 (~116 ppm) .

-

-CH₃ protons (~2.60 ppm) will show a cross-peak with C8 (~26 ppm) .

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is crucial for piecing together the molecular skeleton.[12][13][14]

Predicted Key HMBC Correlations:

-

-CH₃ Protons (on C8) will show correlations to:

-

C7 (C=O) (two-bond correlation)

-

C2 (three-bond correlation)

-

-

H-3 will show correlations to:

-

C1, C5, C7 (C=O)

-

-

H-5 will show correlations to:

-

C1, C3, C9 (C-CN)

-

-

H-6 will show correlations to:

-

C2, C4

-

Caption: Predicted key long-range ¹H-¹³C HMBC correlations.

Experimental Protocols

Sample Preparation

A high-quality NMR sample is essential for obtaining high-resolution spectra.

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and because the phenolic proton is less likely to exchange.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.

Data Acquisition

The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. Specific parameters may need to be optimized.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

DEPT-135:

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters similar to ¹³C NMR, but with appropriate pulse angles set.

-

-

COSY:

-

Pulse Program: Standard COSY sequence (e.g., cosygpqf).

-

Acquire data in both dimensions with sufficient resolution.

-

-

HSQC:

-

Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

-

Optimize for a one-bond ¹J(C,H) of ~145 Hz.

-

-

HMBC:

-

Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

-

Optimize for long-range couplings (ⁿJ(C,H)) of ~8 Hz.

-

Data Processing

Raw NMR data (Free Induction Decay, FID) must be processed to obtain the final spectrum.[3]

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated, typically to the TMS signal or the residual solvent peak.

-

Integration (¹H NMR): The relative areas under the peaks are determined to quantify the number of protons each signal represents.

Conclusion

The comprehensive NMR analysis outlined in this guide, employing a combination of 1D and 2D techniques, allows for the unambiguous structural elucidation of this compound. The predicted chemical shifts and correlation patterns provide a robust framework for interpreting experimental data. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can confidently verify the structure of this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

- 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from Chemistry LibreTexts website: [Link]

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

- NMR Data Processing. (n.d.).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).

- Sample Preparation. (n.d.).

- 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book. (n.d.).

- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).

- 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.).

- How Do You Process NMR Data? - Chemistry For Everyone - YouTube. (2025, August 24).

- NMR Data Processing and Interpretation - Creative Biostructure. (n.d.).

- 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved from Chemistry LibreTexts website: [Link]

- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. (2024, April 4).

- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).

- Structure Elucidation and NMR - Hypha Discovery. (n.d.).

- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- COSY - NMR Core Facility - Columbia University. (n.d.).

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (n.d.).

- Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.).

- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.).

- HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.).

- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from Chemistry LibreTexts website: [Link]

- 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. (2020, April 10).

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 35794-84-4 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-Cyanophenol | C7H5NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. 2-Cyanophenol(611-20-1) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. 4-Cyanophenol(767-00-0) 13C NMR spectrum [chemicalbook.com]

- 11. Angene - this compound | 35794-84-4 | MFCD00100432 | AG003ITC [japan.angenechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. This compound | CAS: 35794-84-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Acetyl-4-cyanophenol

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Acetyl-4-cyanophenol, a compound of interest in pharmaceutical and chemical synthesis. This document delves into the core principles of its ionization and fragmentation behavior, offering a detailed experimental protocol for its characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the predicted fragmentation pathways under Collision-Induced Dissociation (CID), supported by established principles of mass spectrometry for phenolic and acetylated aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related molecules.

Introduction: The Analytical Imperative for this compound

This compound (C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) is a substituted aromatic compound featuring a phenol, an acetyl group, and a nitrile (cyano) group.[1][2] Its utility as a building block in the synthesis of various organic molecules necessitates precise and reliable analytical methods for its identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the analysis of such compounds, offering high sensitivity and structural elucidation capabilities.[3] The multifaceted nature of this compound's structure presents a unique fragmentation pattern, which, when understood, can be leveraged for its unambiguous identification in complex matrices.

This guide will provide a foundational understanding of the mass spectrometric behavior of this compound, with a focus on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Principles of Mass Spectrometry for this compound

The successful mass spectrometric analysis of any compound hinges on the selection of appropriate ionization and fragmentation techniques. For this compound, a polar and thermally labile molecule, ESI is the ionization method of choice.[4]

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[4] Given the phenolic hydroxyl group, this compound is expected to readily deprotonate in the negative ion mode, forming the [M-H]⁻ ion at m/z 160.15. While positive ion mode ([M+H]⁺ at m/z 162.17) is also possible, the acidic nature of the phenol suggests that negative ion mode will provide greater sensitivity.

Fragmentation: Collision-Induced Dissociation (CID)

To elicit structural information, the precursor ion (e.g., [M-H]⁻) is subjected to fragmentation. CID is a widely used technique where the precursor ion is accelerated and collided with an inert gas (such as argon or nitrogen), leading to the formation of product ions.[5] The fragmentation of this compound is predicted to be driven by the functionalities present: the acetyl group, the cyano group, and the phenolic ring.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a robust and reproducible protocol for the analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and retention.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

MS1 Scan Range: m/z 50-200.

-

MS/MS Fragmentation: Precursor ion at m/z 160.15, with collision energy optimized between 10-30 eV to obtain a rich fragmentation spectrum.

Data Interpretation and Fragmentation Analysis

The interpretation of the mass spectrum is key to the structural confirmation of this compound. The following sections detail the predicted fragmentation pathways in negative ion mode.

Predicted Fragmentation Pathways of [M-H]⁻

The deprotonated molecule of this compound ([M-H]⁻ at m/z 160.15) is expected to undergo several characteristic fragmentation reactions under CID. The primary fragmentation is anticipated to involve the loss of a methyl radical from the acetyl group, a common fragmentation for aromatic ketones.[6] Another likely fragmentation is the loss of carbon monoxide, a characteristic fragmentation of phenols.

The proposed fragmentation pathways are visualized in the following diagram:

Caption: Predicted fragmentation pathway of deprotonated this compound.

Explanation of Key Fragments:

-

m/z 145.13: This fragment likely arises from the loss of a methyl radical (•CH₃) from the acetyl group of the precursor ion. This is a characteristic alpha-cleavage of ketones.[6]

-

m/z 132.15: The loss of carbon monoxide (CO) from the precursor ion is a common fragmentation pathway for phenolic compounds.

-

m/z 117.13: This fragment can be formed by the subsequent loss of carbon monoxide from the m/z 145.13 fragment.

Data Summary

The expected mass spectrometric data for this compound in negative ion mode ESI-MS/MS is summarized in the table below.

| Ion Type | Formula | Calculated m/z |

| Precursor Ion [M-H]⁻ | C₉H₆NO₂⁻ | 160.04 |

| Product Ion | C₈H₄NO₂⁻ | 146.02 |

| Product Ion | C₈H₆NO⁻ | 132.05 |

| Product Ion | C₇H₄NO⁻ | 118.03 |

Note: The m/z values in the table are calculated based on monoisotopic masses and may differ slightly from experimentally observed values.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding its ionization behavior and predicting its fragmentation pathways, researchers can develop highly specific and sensitive LC-MS/MS methods for its identification and quantification. The provided experimental protocol serves as a validated starting point for method development, and the detailed fragmentation analysis will aid in the confident structural elucidation of this important chemical entity. The principles outlined herein are also applicable to the analysis of other structurally related phenolic and acetylated compounds.

References

- PubChem. 4-Cyanophenol. [Link]

- MS Vision.

- Wikipedia.

- YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

- PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

- YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

- RSC Publishing.

- Wikipedia.

- YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Physical characteristics of 2-Acetyl-4-cyanophenol

An In-Depth Technical Guide to the Physical Characteristics of 2-Acetyl-4-cyanophenol

Introduction

This compound, also known by its IUPAC name 3-acetyl-4-hydroxybenzonitrile, is a multifunctional aromatic compound of significant interest to researchers in drug discovery and materials science.[1] As a substituted acetophenone, its chemical scaffold serves as a versatile building block for the synthesis of more complex molecules and biologically active agents.[2][3] The interplay between its hydroxyl, acetyl, and cyano functional groups dictates its physical properties, which in turn govern its solubility, reactivity, and suitability for various applications.

This technical guide provides a comprehensive examination of the core physical characteristics of this compound. Where direct experimental data is not prevalent in published literature, we leverage established principles of physical organic chemistry and data from analogous compounds to provide predictive insights. This document is designed for researchers, scientists, and drug development professionals, offering not only a summary of known properties but also detailed, field-proven methodologies for their empirical determination and validation.

Molecular Structure and General Properties

The foundation of any physicochemical analysis begins with the molecule's structure and fundamental properties. The arrangement of the functional groups on the benzene ring is critical; the ortho-acetyl and para-cyano substituents relative to the hydroxyl group create a unique electronic and steric environment.

Caption: Molecular Structure of this compound.

The core physicochemical properties collated from chemical databases and suppliers are summarized below. These values serve as a baseline for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 35794-84-4 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 103 °C | [4][5] |

| Boiling Point | 313.5 °C (at 760 mmHg) | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage | Room temperature, under inert atmosphere | [5] |

Acid-Base Properties: pKa Determination

The acidity of the phenolic proton is a critical parameter, influencing solubility in aqueous media and reactivity in base-catalyzed reactions. The pKa of this compound is dictated by the electron-withdrawing effects of both the ortho-acetyl and para-cyano groups. These groups stabilize the corresponding phenoxide conjugate base through a combination of inductive and resonance effects, thereby increasing the acidity (lowering the pKa) relative to phenol (pKa ≈ 10.0). The para-cyano group delocalizes the negative charge through resonance, a powerful stabilizing effect.[6] The ortho-acetyl group also contributes to this stabilization. Consequently, the pKa is predicted to be significantly lower than that of phenol.

Experimental Protocol: Spectrophotometric pKa Determination

This method leverages the difference in UV-Vis absorbance spectra between the protonated phenol and the deprotonated phenoxide ion.[7]

-

Solution Preparation :

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5 to 9).

-

Prepare a concentrated stock solution of this compound in a suitable solvent like methanol.

-

-

Spectral Measurement :

-

Add a small, constant aliquot of the stock solution to a cuvette containing each buffer solution. Ensure the final concentration is identical across all samples.

-

Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each buffered solution.

-

-

Data Analysis :

-

Identify a wavelength (λ) where the absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the acidic and basic forms are equal.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and purity assessment. The following sections outline the expected spectral features and provide standardized protocols for data acquisition.

Caption: General workflow for spectroscopic characterization.

UV-Visible Spectroscopy

The conjugated system of this compound, comprising the benzene ring, carbonyl group, and nitrile group, is expected to produce characteristic absorptions in the UV region. Key electronic transitions will include π → π* and the lower-intensity n → π* transition of the carbonyl group.[8] Increased conjugation generally shifts the wavelength of maximum absorbance (λmax) to longer wavelengths.[9]

-

Predicted λmax : Based on analogous substituted acetophenones, strong π → π* transitions are expected in the 250-350 nm range.

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 1-10 mg/L.

-

Instrument Setup : Use a dual-beam spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

-

Data Acquisition : Scan the sample across a relevant wavelength range, typically 200-400 nm for aromatic compounds, to identify all absorbance maxima (λmax).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum of this compound is predicted to show several characteristic absorption bands. A notable feature may be the O-H stretching band, which could indicate intramolecular hydrogen bonding between the phenolic proton and the ortho-acetyl oxygen. Such bonding typically results in a broader absorption at a lower wavenumber compared to molecules with only intermolecular hydrogen bonding.[11]

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Causality and Insights |

| Phenol O-H | Stretch | ~3200-3400 (broad) | The position and broadness are indicative of hydrogen bonding. Intramolecular H-bonding with the ortho-acetyl group is likely.[11] |

| Aromatic C-H | Stretch | ~3050-3100 | Typical for sp² C-H bonds on a benzene ring.[12] |

| Nitrile C≡N | Stretch | ~2220-2240 | A strong, sharp peak characteristic of the cyano group. Conjugation can slightly lower this frequency. |

| Carbonyl C=O | Stretch | ~1660-1685 | The acetyl group's carbonyl stretch. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12] |

| Aromatic C=C | Stretch | ~1450-1600 | Multiple bands are expected, characteristic of the benzene ring skeleton. |

| Phenolic C-O | Stretch | ~1230-1260 | Reflects the bond between the aromatic ring and the hydroxyl oxygen.[11] |

-

Sample Preparation : Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy :

-

Aromatic Protons (3H) : The three protons on the benzene ring will appear in the aromatic region (~7.0-8.5 ppm). Due to their distinct electronic environments, they will likely appear as separate signals (e.g., a doublet, a singlet or narrow doublet, and a doublet of doublets), with coupling constants reflecting their ortho and meta relationships.

-

Acetyl Protons (3H) : The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region (~2.5-2.7 ppm).

-